molecular formula C24H21N3O4 B2945399 benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate CAS No. 921545-40-6

benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate

Cat. No. B2945399
CAS RN: 921545-40-6
M. Wt: 415.449
InChI Key: RXIDBFCLVUSSEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one moiety, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrido[3,2-d]pyrimidin-1(2H)-one ring system .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrido[3,2-d]pyrimidin-1(2H)-one moiety might undergo reactions typical of heterocyclic compounds .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques and Antitumor Activity:

  • The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, showing general applicability for the preparation of many substituted derivatives, has been explored. One such compound, BW301U, demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats, indicating potential antitumor applications (Grivsky et al., 1980).

Catalytic Applications:

  • Novel 1,3-benzyl-3,4,5,6-tetrahydropyrimidin-2-ylidene-based N-heterocyclic carbene palladium(II) complexes have been synthesized and characterized. These complexes showed moderate to high catalytic activities in direct arylation of furans, thiophenes, and thiazoles, highlighting their potential in facilitating chemical transformations (Karaca et al., 2015).

Chemical Transformations and Predictive Studies

Chemical Transformations Prediction:

  • Tandem mass spectrometry has been utilized to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, demonstrating the method's ability to anticipate the reactivity of certain functional groups in solution, which could aid in the development of new synthetic strategies for related compounds (Wang et al., 2006).

Synthetic Pathways and Antimicrobial Activity:

  • A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized, with some showing excellent in vitro antibacterial and antifungal activities, suggesting the relevance of pyrido[3,2-d]pyrimidin derivatives in the development of new antimicrobial agents (Maddila et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. If it’s used as a drug, it might interact with certain proteins or enzymes in the body .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-oxo-3-phenylpropanenitrile, which is then reacted with guanidine to form 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile. This intermediate is then cyclized with acetic anhydride to form 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetonitrile, which is then esterified with benzyl alcohol to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "guanidine", "acetic anhydride", "benzyl alcohol" ], "Reaction": [ "Condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-methyl-3-oxo-3-phenylpropanenitrile", "Reaction of 4-methyl-3-oxo-3-phenylpropanenitrile with guanidine to form 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile", "Cyclization of 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile with acetic anhydride to form 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetonitrile", "Esterification of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetonitrile with benzyl alcohol in the presence of a base to form benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate" ] }

CAS RN

921545-40-6

Product Name

benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate

Molecular Formula

C24H21N3O4

Molecular Weight

415.449

IUPAC Name

benzyl 2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C24H21N3O4/c1-17-9-11-18(12-10-17)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)31-16-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3

InChI Key

RXIDBFCLVUSSEI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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